![molecular formula C9H11N3O B11913919 2-Methoxy-5,7-dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11913919.png)
2-Methoxy-5,7-dimethyl-1H-imidazo[4,5-b]pyridine
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Overview
Description
2-Methoxy-5,7-dimethyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family This compound is characterized by its unique structure, which includes an imidazole ring fused to a pyridine ring, with methoxy and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5,7-dimethyl-1H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted pyridine with an imidazole derivative in the presence of a suitable catalyst. For instance, the reaction of 2-methoxy-5,7-dimethylpyridine with an imidazole derivative in the presence of a base such as potassium carbonate can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5,7-dimethyl-1H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The methyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Introduction to 2-Methoxy-5,7-dimethyl-1H-imidazo[4,5-b]pyridine
This compound is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development. The unique structural features of imidazo[4,5-b]pyridines contribute to their ability to interact with various biological targets, making them valuable in pharmaceutical research.
Anticancer Activity
Imidazo[4,5-b]pyridine derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit various kinases involved in cancer cell proliferation and survival. For instance, studies have shown that modifications to the imidazo[4,5-b]pyridine scaffold can enhance selectivity and potency against specific cancer types.
Antimicrobial Properties
The antimicrobial potential of this compound has been explored in various studies. Compounds within this class exhibit significant activity against both bacterial and fungal pathogens. For example, derivatives have been synthesized and tested against Mycobacterium tuberculosis, showing promising minimum inhibitory concentrations (MICs) that indicate their potential as new antitubercular agents .
GABAA Receptor Modulation
Research has identified imidazo[4,5-b]pyridine derivatives as GABAA receptor agonists. This activity suggests their potential use in treating anxiety disorders and other neurological conditions. The ability to modulate neurotransmitter systems positions these compounds as candidates for further development in neuropharmacology.
Antiviral Activity
Recent studies have highlighted the antiviral properties of imidazo[4,5-b]pyridine derivatives against hepatitis B virus (HBV). By modifying the substitution patterns on the bicyclic ring system, researchers aim to improve the efficacy of these compounds against viral replication and establish a foundation for developing new antiviral therapies .
Antioxidant Properties
The antioxidant capabilities of imidazo[4,5-b]pyridine derivatives have also been investigated. These compounds can scavenge free radicals and protect cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.
Case Study 1: Synthesis of Antitubercular Agents
A study focused on synthesizing new imidazopyridine derivatives revealed several compounds with significant antitubercular activity against Mycobacterium tuberculosis (H37Rv). Key findings include:
- Compound 5c : MIC = 0.6 μmol/L
- Compound 5g : MIC = 0.5 μmol/L
These results suggest that specific substitutions on the imidazopyridine scaffold enhance antimicrobial potency .
Case Study 2: GABAA Receptor Agonists
Another study synthesized a series of imidazo[4,5-b]pyridine derivatives aimed at evaluating their effects on GABAA receptors. Results indicated that certain modifications increased binding affinity and efficacy compared to standard anxiolytics, suggesting potential for therapeutic use in anxiety disorders.
Data Table: Biological Activities of Imidazo[4,5-b]pyridine Derivatives
Mechanism of Action
The mechanism of action of 2-Methoxy-5,7-dimethyl-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in scientific research .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine: Similar structure but with an ethyl group instead of a methoxy group.
7-Methyl-1H-imidazo[4,5-b]pyridine: Lacks the methoxy and additional methyl groups
Uniqueness
2-Methoxy-5,7-dimethyl-1H-imidazo[4,5-b]pyridine is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, making it a valuable compound in various applications .
Biological Activity
2-Methoxy-5,7-dimethyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound belonging to the imidazo[4,5-b]pyridine family. Its unique structure, characterized by a fused imidazole and pyridine ring with methyl and methoxy substituents, contributes to its diverse biological activities. This article explores the biological activity of this compound, including its potential applications in agriculture and medicine.
- Molecular Formula : C9H11N3O
- Molecular Weight : 177.20 g/mol
- CAS Number : 863877-91-2
Biological Activity Overview
Research has indicated that compounds within the imidazo[4,5-b]pyridine class exhibit significant biological activities, including antimicrobial, antifungal, and potential antitubercular properties. The presence of functional groups in this compound enhances its reactivity and biological interactions.
Antimicrobial Activity
Studies suggest that this compound demonstrates antimicrobial properties against various pathogens. For instance:
- It has shown effectiveness against Mycobacterium tuberculosis, indicating potential as an antitubercular agent.
- Preliminary tests indicate antifungal and antibacterial activities, although specific pathogens and efficacy levels require further investigation .
The biological activity of this compound may be attributed to its ability to bind to specific biological targets such as enzymes or receptors. For example:
- Binding studies have highlighted its interaction with DprE1, an enzyme crucial for the survival of Mycobacterium tuberculosis.
- The compound's structural features allow it to participate in nucleophilic substitution reactions and electrophilic aromatic substitutions, enhancing its pharmacological profile .
Structure–Activity Relationship (SAR)
The understanding of SAR is critical in optimizing the biological activity of imidazo[4,5-b]pyridine derivatives. Variations in substituents can lead to distinct chemical and biological properties. The following table summarizes notable derivatives and their unique attributes:
Compound Name | Structure Features | Unique Attributes |
---|---|---|
2-Methoxy-3-methylimidazo[4,5-b]pyridine | Different substitution pattern | Potentially different biological activity |
6-Bromoimidazo[4,5-b]pyridine | Bromine substitution at position 6 | Enhanced reactivity in electrophilic reactions |
2-(4-Methoxyphenyl)imidazo[4,5-b]pyridine | Aromatic substitution at position 2 | Improved solubility and bioavailability |
Study on Antitubercular Activity
A study conducted on various imidazo[4,5-b]pyridine derivatives demonstrated that modifications at specific positions could enhance antitubercular activity. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard treatments against Mycobacterium tuberculosis .
Anti-inflammatory Effects
Another research investigation focused on the anti-inflammatory properties of related compounds showed promising results. Compounds similar to this compound were found to inhibit COX-2 activity effectively. The IC50 values were comparable to established anti-inflammatory drugs like celecoxib .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Methoxy-5,7-dimethyl-1H-imidazo[4,5-b]pyridine, and how can purity be optimized?
- Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling reactions or cyclization strategies using 2-amino-3-methylaminopyridine derivatives as intermediates. Key steps include controlling reaction temperature (70–100°C) and using acetic acid/H₂O₂ for oxidation . Purification often involves solvent extraction (ethyl acetate) and column chromatography. Purity (>98%) is confirmed via HPLC and NMR spectroscopy .
Q. How should researchers handle solubility and storage challenges for this compound?
- Guidelines : The compound is sparingly soluble in aqueous buffers but dissolves in DMSO or methanol. Stock solutions (10 mM in DMSO) should be stored at -80°C (6 months) or -20°C (1 month). Avoid repeated freeze-thaw cycles to prevent degradation. For in vitro assays, pre-warm to 37°C and sonicate briefly to enhance solubility .
Q. What analytical techniques are critical for structural confirmation?
- Approach : Use ¹H/¹³C NMR to verify substituent positions (e.g., methoxy and methyl groups). Mass spectrometry (ESI-TOF) confirms molecular weight (C₉H₁₁N₃O). X-ray crystallography reveals planar conformation and π-stacking interactions, critical for hypothesizing biological interactions .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of kinase inhibition?
- Strategy : Compare derivatives with varying substituents (e.g., methoxy vs. halogen groups). Aurora kinase inhibition assays (IC₅₀ values) and molecular docking studies identify key interactions. For example, the methoxy group at position 2 enhances selectivity for Aurora B over Aurora A by occupying a hydrophobic pocket .
Q. What computational methods validate the compound’s mechanism in anticancer activity?
- Methods : Density functional theory (DFT) calculates electron distribution and reactive sites. Molecular dynamics simulations model binding stability with kinase ATP-binding domains. Pair these with in vitro antiproliferative assays (e.g., IC₅₀ = 1.2 µM against HeLa cells) to correlate computational predictions with experimental results .
Q. How should contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?
- Analysis : Standardize assay conditions (cell line passage number, serum concentration). Validate findings using orthogonal methods:
- Compare ATP depletion assays with Western blotting for phosphorylated histone H3 (a marker of Aurora kinase inhibition).
- Cross-reference with kinase profiling panels to rule off-target effects .
Q. What strategies improve regioselective synthesis of imidazo[4,5-b]pyridine derivatives?
- Innovation : Use phase-transfer catalysis (PTC) with dibromomethane to direct substituent placement. Monitor reaction progress via TLC and optimize solvent polarity (e.g., dichloroethane for better regiocontrol). Mercury(II) acetate can convert thioamide intermediates to target compounds with >90% yield .
Q. How do solvent and reagent choices impact reaction yield in large-scale synthesis?
- Optimization : Replace POCl₃ with trimethylsilyl chloride for safer phosphorylation. Use Cs₂CO₃ instead of K₂CO₃ in Pd-mediated couplings to enhance reactivity. For cost-effective scaling, substitute DMF with acetonitrile in SNAr reactions .
Q. Methodological Notes
Properties
Molecular Formula |
C9H11N3O |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-methoxy-5,7-dimethyl-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C9H11N3O/c1-5-4-6(2)10-8-7(5)11-9(12-8)13-3/h4H,1-3H3,(H,10,11,12) |
InChI Key |
IJXYJFKVSASXSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1NC(=N2)OC)C |
Origin of Product |
United States |
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